

# 1-Methyl-2-(trifluoromethoxy)benzene CAS number 42908-77-0

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## Compound of Interest

Compound Name: 1-Methyl-2-(trifluoromethoxy)benzene

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An In-Depth Technical Guide to **1-Methyl-2-(trifluoromethoxy)benzene** (CAS 42908-77-0)

## Abstract

This technical guide provides a comprehensive overview of **1-Methyl-2-(trifluoromethoxy)benzene** (CAS No. 42908-77-0), a key aromatic building block in modern chemical synthesis. The introduction of the trifluoromethoxy (-OCF<sub>3</sub>) group onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's properties, synthesis, chemical reactivity, analytical characterization, and applications. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging the strategic advantages of this versatile intermediate.

## Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, has emerged as a critical substituent. It is often considered a "super-methoxy" group, acting as a lipophilic hydrogen bond acceptor with a significantly different electronic profile than a traditional methoxy (-OCH<sub>3</sub>) group.

The trifluoromethoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism.<sup>[1]</sup> Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's pharmacokinetic profile, including membrane permeability and bioavailability.<sup>[1]</sup> **1-Methyl-2-(trifluoromethoxy)benzene**, also known as 2-methyl-1-(trifluoromethoxy)benzene, positions this powerful functional group on a simple aromatic scaffold, making it an invaluable starting material for introducing the -OCF<sub>3</sub> moiety into more complex target molecules.<sup>[2]</sup> This guide explores the fundamental chemistry and practical applications of this important compound.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and analysis. The key data for **1-Methyl-2-(trifluoromethoxy)benzene** are summarized below.

### Physicochemical Properties

Property	Value	Source
CAS Number	42908-77-0	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O	[3]
Molecular Weight	176.14 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	
Density	~1.226 g/mL at 25 °C (similar to trifluoromethoxybenzene)	[4]
Boiling Point	~102-104 °C (similar to trifluoromethoxybenzene)	[4]
Storage	Room temperature, in a dry, well-ventilated place	[2][5]

### Spectroscopic Data (Expected)

Spectroscopic analysis is essential for structural confirmation. While a specific spectrum for this exact isomer is not readily available in the search results, typical chemical shifts and

fragmentation patterns can be predicted based on analogous structures like 1-methyl-3-(trifluoromethyl)benzene and other trifluoromethylated aromatics.[6][7][8]

Technique	Expected Peaks / Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~7.1-7.4 ppm (m, 4H, Ar-H), $\delta$ ~2.3 ppm (s, 3H, $-\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~148-150 (q, C- $\text{OCF}_3$ ), ~120-135 (Ar-C), ~120.5 (q, $J \approx 257$ Hz, $-\text{OCF}_3$ ), ~15-20 ( $-\text{CH}_3$ )
$^{19}\text{F}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~ -58 to -60 ppm (s, 3F, $-\text{OCF}_3$ )
Mass Spec (EI)	$m/z$ = 176 ( $\text{M}^+$ ), 157 ( $\text{M}^+ - \text{F}$ ), 107 ( $\text{M}^+ - \text{CF}_3$ )

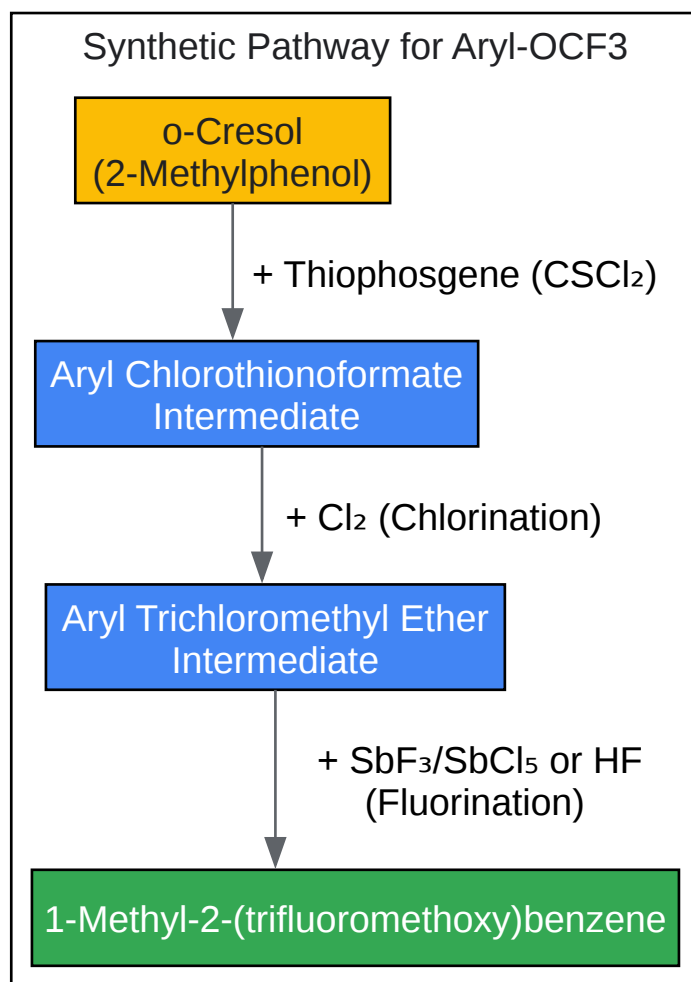
## Synthesis and Manufacturing Insights

The synthesis of aryl trifluoromethyl ethers like **1-Methyl-2-(trifluoromethoxy)benzene** is a non-trivial process that typically involves multi-step sequences from readily available precursors. A common conceptual pathway involves the conversion of a phenol to its corresponding trifluoromethyl ether.

### General Synthetic Strategy

A prevalent method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from the corresponding phenol (in this case, o-cresol). The phenol is first converted to a chlorothionoformate, which is then subjected to a chlorination/fluorination sequence.[9] A more direct, albeit technologically demanding, approach involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride (the "Yarovenko-Raksha" reaction) or with reagents like  $\text{SF}_4$  and  $\text{COF}_2$ . [9]

The diagram below illustrates a generalized workflow for the synthesis of an aryl trifluoromethyl ether from a phenolic precursor.



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Caption: Generalized synthetic workflow for aryl trifluoromethyl ethers.

## Exemplary Laboratory Protocol

The following protocol is a representative, self-validating procedure for the synthesis of an aryl trifluoromethyl ether, adapted from established methodologies.[9]

Objective: To synthesize **1-Methyl-2-(trifluoromethoxy)benzene** from o-cresol.

Materials:

- o-cresol

- Thiophosgene ( $\text{CSCl}_2$ )
- Chlorine ( $\text{Cl}_2$ ) gas
- Antimony trifluoride ( $\text{SbF}_3$ )
- Antimony pentachloride ( $\text{SbCl}_5$ ) (catalyst)
- Inert solvent (e.g.,  $\text{CCl}_4$ )
- Reaction vessel suitable for handling hazardous gases
- Standard glassware for workup and distillation

#### Procedure:

- **Formation of the Chlorothionoformate:** In a well-ventilated fume hood, dissolve o-cresol in an inert solvent. Cool the solution and slowly add thiophosgene. The reaction is typically stirred at room temperature until completion, monitored by TLC or GC.
- **Chlorination:** The crude chlorothionoformate intermediate is then chlorinated by bubbling chlorine gas through the solution. This step converts the  $\text{C}=\text{S}$  group to a  $-\text{CCl}_3$  group and must be handled with extreme caution.
- **Fluorination:** The resulting trichloromethyl ether is carefully isolated and then treated with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride. The reaction is heated to drive the exchange of chlorine for fluorine atoms.
- **Workup and Purification:** Upon completion, the reaction mixture is quenched, washed, and the organic layer is separated. The crude product is then purified by fractional distillation under reduced pressure to yield the final **1-Methyl-2-(trifluoromethoxy)benzene**.
- **Validation:** The identity and purity of the final product are confirmed using GC-MS,  $^1\text{H}$  NMR, and  $^{19}\text{F}$  NMR spectroscopy, comparing the results against expected values.

## Chemical Reactivity: The Interplay of Directing Groups

The reactivity of the aromatic ring in **1-Methyl-2-(trifluoromethoxy)benzene** is governed by the combined electronic effects of the methyl ( $-\text{CH}_3$ ) and trifluoromethoxy ( $-\text{OCF}_3$ ) substituents.

- **Methyl Group ( $-\text{CH}_3$ ):** This is an activating, ortho, para-directing group due to positive induction and hyperconjugation, which donates electron density to the ring.[\[10\]](#)
- **Trifluoromethoxy Group ( $-\text{OCF}_3$ ):** This group has a dual nature. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the ring towards electrophilic attack. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[\[11\]](#)

In this molecule, the two groups are ortho to each other. The methyl group at position 1 activates the ring, while the trifluoromethoxy group at position 2 deactivates it. For an incoming electrophile, the primary directing influence will be the activating methyl group, favoring substitution at its ortho (position 6) and para (position 4) positions. The para position (4) is sterically more accessible and is often the major product.

Caption: Directing effects in electrophilic aromatic substitution.

## Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethoxy group make this scaffold a valuable intermediate in several high-value applications.[\[2\]](#)

- **Pharmaceutical Intermediate:** It is a building block for active pharmaceutical ingredients (APIs), particularly in neurology, inflammation, and infectious disease research.[\[2\]](#) The  $-\text{OCF}_3$  group can enhance a drug candidate's ability to cross the blood-brain barrier and improve its metabolic half-life.[\[1\]](#)
- **Agrochemical Synthesis:** The compound serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[\[2\]](#)
- **Materials Science:** Its properties are suitable for the development of specialty polymers and coatings with enhanced thermal stability and specific electronic characteristics.[\[2\]](#)

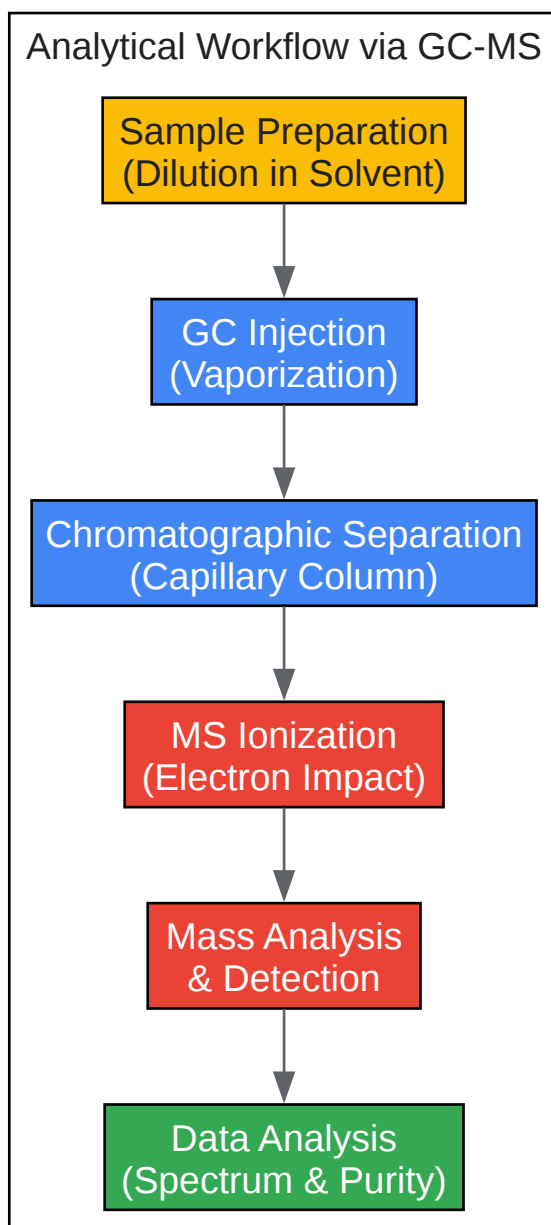
## Analytical Methods

Accurate identification and quantification are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high selectivity and sensitivity.<sup>[12]</sup>

## Standard GC-MS Protocol

Objective: To confirm the identity and purity of a sample of **1-Methyl-2-(trifluoromethoxy)benzene**.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
- Instrument Setup:
  - GC Column: Use a non-polar capillary column (e.g., DB-5ms).
  - Injection: 1  $\mu$ L splitless injection.
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  - MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40-300 amu.
- Data Analysis:
  - Identify the peak corresponding to the compound by its retention time.
  - Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern (expecting  $m/z$  176).
  - Determine purity by integrating the peak area and expressing it as a percentage of the total chromatogram area.



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Caption: Standard workflow for GC-MS analysis.

## Safety and Handling

Proper handling of **1-Methyl-2-(trifluoromethoxy)benzene** is essential. It is classified as harmful if swallowed and may cause skin and eye irritation.<sup>[13][14][15]</sup>



- GHS Hazard Statements: H302 (Harmful if swallowed). May also include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).  
[\[13\]](#)
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).  
[\[13\]](#)

## Personal Protective Equipment (PPE)

Protection	Specification
Eye/Face	Tightly fitting safety goggles conforming to EN166 or NIOSH standards. <a href="#">[13]</a>
Skin	Impervious clothing and chemical-resistant gloves (e.g., nitrile). <a href="#">[5]</a>
Respiratory	Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator. <a href="#">[5]</a> <a href="#">[13]</a>

### First-Aid Measures:

- Inhalation: Move victim to fresh air.[\[5\]](#)
- Skin Contact: Remove contaminated clothing and wash skin with soap and water.[\[5\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[\[5\]](#)[\[13\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[5\]](#)[\[13\]](#)

## Conclusion

**1-Methyl-2-(trifluoromethoxy)benzene** is more than a simple aromatic compound; it is a strategic tool for molecular design. Its unique combination of a methyl and a trifluoromethoxy group provides a valuable platform for synthesizing next-generation pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as

outlined in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.

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